N-(2-Chloro-3-formylpyridin-4-yl)pivalamide N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 338452-91-8
VCID: VC21073956
InChI: InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
SMILES: CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

CAS No.: 338452-91-8

Cat. No.: VC21073956

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide - 338452-91-8

Specification

CAS No. 338452-91-8
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name N-(2-chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
Standard InChI Key YALAVAYMNJCEBU-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O
Canonical SMILES CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O

Introduction

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a synthetic organic compound that has garnered significant attention in the fields of chemistry and medicinal research. This compound features a pyridine ring substituted with a chloro group at position 2 and a formyl group at position 3, along with a pivalamide moiety. Its molecular formula is C₁₁H₁₃ClN₂O₂, and it has a molecular weight of approximately 240.69 g/mol .

Synthesis Methods

The synthesis of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide typically involves the reaction of 2-chloro-3-formylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Biological Activity and Mechanism of Action

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide exhibits potential biological activity due to its ability to interact with biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may participate in electrophilic aromatic substitution reactions, further modifying the compound's activity.

Research Findings and Applications

This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is used as an intermediate in the synthesis of more complex organic molecules and is investigated for its interactions with biomolecules.

Comparison with Similar Compounds

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide can be compared with other similar compounds such as N-(6-Chloro-3-formylpyridin-2-yl)pivalamide and N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. These compounds share structural similarities but differ in the position and nature of substituents on the pyridine ring .

Compound NameChlorine SubstituentsUnique Features
N-(2-Chloro-3-formylpyridin-4-yl)pivalamideOnePotential antimicrobial and anticancer activities
N-(6-Chloro-3-formylpyridin-2-yl)pivalamideOneDifferent bioactivity; fewer steric hindrances
N-(2-Chloro-6-formylpyridin-3-yl)pivalamideOneSimilar structure; different substitution effects

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